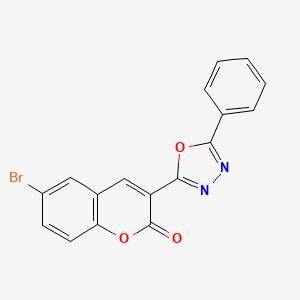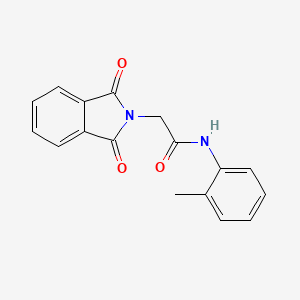
6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl-substituted oxadiazole ring at the 3rd position, and a chromenone core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically begins with the preparation of the chromenone core and the oxadiazole ring separately.
Formation of Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine hydrate with benzoic acid derivatives, followed by cyclization with phosphoryl chloride.
Coupling Reaction: The final step involves the coupling of the chromenone core with the oxadiazole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into corresponding amines.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound’s chromenone core makes it suitable for use as a fluorescent probe in various chemical assays.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Anti-cancer Agents: Preliminary studies suggest that the compound may have anti-cancer properties, inducing apoptosis in cancer cells.
Anti-inflammatory Agents: It has potential as an anti-inflammatory agent, reducing inflammation in various biological models.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, as an enzyme inhibitor, it can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its anti-cancer properties, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
- 2-bromo-5-phenyl-1,3,4-oxadiazole
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 6-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Comparison:
- Structural Differences: The presence of different halogens (bromine, chlorine) and the position of substitution on the chromenone core can significantly affect the compound’s reactivity and properties.
- Reactivity: The bromine atom in 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one makes it more reactive towards nucleophilic substitution compared to its chloro counterpart.
- Applications: While similar compounds may share some applications, the unique combination of the chromenone core and oxadiazole ring in this compound provides distinct advantages in specific applications, such as fluorescence and enzyme inhibition.
Properties
Molecular Formula |
C17H9BrN2O3 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C17H9BrN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-20-19-15(23-16)10-4-2-1-3-5-10/h1-9H |
InChI Key |
KMSBNFNTWYZMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702381.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide](/img/structure/B11702386.png)

![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702392.png)
![Ethyl 4-methyl-5-(piperidin-1-ylcarbonyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11702395.png)
![4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11702402.png)
![N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide](/img/structure/B11702412.png)
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702416.png)
![Ethyl 5-acetyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11702418.png)

![ethyl 1-(4-methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11702433.png)
![2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11702437.png)
![4-(dimethylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11702446.png)
![4-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11702460.png)
